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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397

An Application Note and Protocol for the UPLC-MS/MS Quantification of Sofosbuvir and its
Impurities in Human Plasma.

Audience: Researchers, scientists, and drug
development professionals.
Abstract

This document provides a detailed protocol for a sensitive and specific Ultra-Performance
Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the
simultaneous quantification of Sofosbuvir and its primary degradation impurities in human
plasma. Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C.[1][2]
Monitoring the levels of the parent drug and its impurities is essential for ensuring safety and
efficacy during drug development and therapeutic drug monitoring. This method employs a
straightforward protein precipitation technique for sample preparation and offers a rapid
analysis time, making it suitable for high-throughput applications. The protocol includes detailed
steps for sample preparation, instrument setup, and method validation parameters based on
established guidelines.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase, which is essential for viral replication.[1][3] As a prodrug, it undergoes
metabolic activation in the liver to form the active triphosphate metabolite.[2] During
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manufacturing, storage, or metabolism, various impurities can arise. These impurities, including
degradation products from hydrolysis or oxidation, must be monitored and quantified to ensure
the safety and stability of the drug product.[3] Forced degradation studies show that Sofosbuvir
is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the
formation of several key impurities.[2][4][5][6]

This application note details a robust UPLC-MS/MS method for quantifying Sofosbuvir and its
major degradation products in plasma, providing a critical tool for pharmacokinetic and stability
studies.

Experimental Protocols
Materials and Reagents

» Sofosbuvir reference standard

o Sofosbuvir impurity reference standards (e.g., acid and base hydrolysis products)
o Sofosbuvir-d6 or other suitable deuterated internal standard (1S)

o Acetonitrile (LC-MS grade)

o Methanol (LC-MS grade)

e Formic acid (LC-MS grade)

o Water (deionized, 18 MQ-cm)

e Control human plasma (K2-EDTA)

Instrumentation

o UPLC System: Waters Acquity UPLC or equivalent system equipped with a binary solvent
manager and sample manager.

o Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) with an
electrospray ionization (ESI) source.[7][8]

e Analytical Column: Acquity UPLC BEH C18, 1.7 um, 2.1 x 50 mm, or equivalent.[7][9]
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Preparation of Solutions

o Stock Solutions: Prepare individual stock solutions of Sofosbuvir, its impurities, and the
internal standard (IS) at a concentration of 1 mg/mL in methanol.

o Working Solutions: Prepare intermediate working solutions by diluting the stock solutions
with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and
quality control (QC) spiking solutions.

» Mobile Phase A: 0.1% Formic acid in water.[7]

o Mobile Phase B: Acetonitrile.[7]

Sample Preparation (Protein Precipitation)

o Label microcentrifuge tubes for standards, QCs, and unknown samples.
e Pipette 100 puL of plasma into the appropriate tubes.

e Spike with 10 pL of the appropriate standard/QC working solution (or blank diluent for
unknown samples).

e Add 10 pL of the internal standard working solution to all tubes.

o Vortex briefly to mix.

o Add 300 pL of acetonitrile to each tube to precipitate plasma proteins.[7]

» Vortex vigorously for 1 minute.

o Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.[10]
o Transfer the supernatant to a clean 96-well plate or autosampler vials.

e Inject 2-5 pL of the supernatant into the UPLC-MS/MS system.[10][11]
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Sample Preparation

1. Plasma Sample (100 pL) 2. Spike with 1S/Standards 3. Add Acetonitrile (300 pL) 4. Vortex 5. Centrifuge 6. Transfer Supernatant 7. Inject into UPLC-MS/MS

Click to download full resolution via product page

Caption: Plasma sample preparation workflow.

UPLC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Conditions

Parameter Value

Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7

Column
um)[7][9]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.35 - 0.40 mL/min[8][9]
) Isocratic or Gradient (e.g., 5-95% B over 1.5
Gradient ]
min)
Column Temp. 40 °C
Injection Volume 2-5 uL

| Run Time | 1.5 - 2.0 minutes[7][8] |

Table 2: Mass Spectrometry Conditions
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Parameter

lonization Mode

Value

Electrospray lonization (ESI), Positive[7]

Scan Type Multiple Reaction Monitoring (MRM)[8]
Capillary Voltage 3.0-35kV

Source Temp. 150 °C

Desolvation Temp. 350 - 400 °C

Cone Gas Flow 50 L/hr

| Desolvation Gas Flow| 600 L/hr |

Table 3: MRM Transitions for Sofosbuvir and Potential Impurities

Analyte Precursor lon (m/z) Product lon (m/z)
Sofosbuvir 530.1 243.1
Sofosbuvir-d6 (1S) 536.1 249.1
Acid Degradant (DP I) 417.0 126.0
Base Degradant (DP II) 454.1 243.1
Oxidative Degradant (DP 1lI) 546.1 243.1

Note: The m/z values for impurities are based on forced degradation studies and may need to

be confirmed with reference standards.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7][12]

Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters
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Parameter Acceptance Criteria Typical Performance

Linearity (r?) = 0.99[11] > 0.995

0.25 - 3500 ng/mL for

Calibration Range )
Sofosbuvir[7][8]

Lower Limit of Quantification S/N > 10, Accuracy +20%,

. 0.25 ng/mL[7][8]
(LLOQ) Precision <20%][12]

] Within £15% of nominal (x20%
Accuracy (% Bias) { LLOQ)[12][13] -5% to +5%
a

< 15% (< 20% at LLOQ)[12]

Precision (% CV) <10%

[13]
Matrix Effect IS-normalized factor CV <15%  Within acceptable limits
Recovery Consistent and reproducible > 85%

| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within £15%[13][14] | Stable under
typical storage conditions[14] |

Sofosbhuvir Degradation Pathways

Forced degradation studies are essential for identifying potential impurities that may arise
during the product's lifecycle. Sofosbuvir shows susceptibility to degradation under specific
stress conditions.
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Loss of isopropyl alanine Hydrolysis of phosphoramidate N-Oxide formation
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Caption: Sofosbuvir degradation pathways.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the
guantification of Sofosbuvir and its critical impurities in human plasma. The simple sample
preparation and short run time make it highly suitable for regulated bioanalysis in clinical and
research settings. Proper validation of this method ensures that the data generated is accurate
and reproducible, supporting pharmacokinetic assessments and stability testing of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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